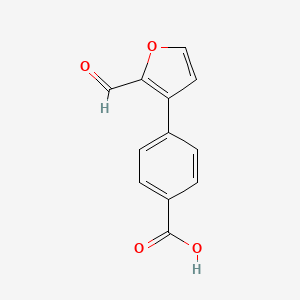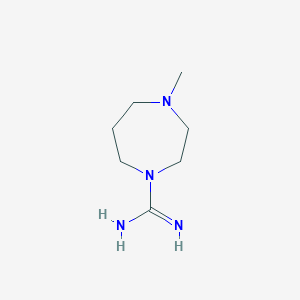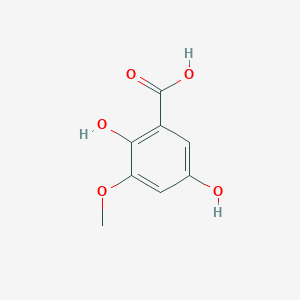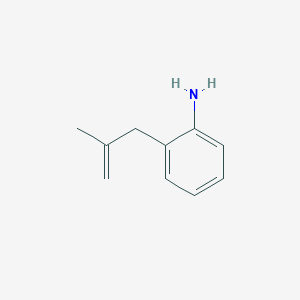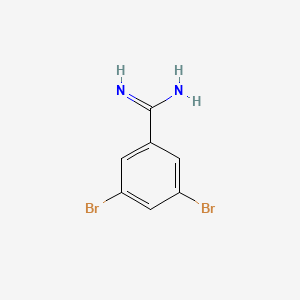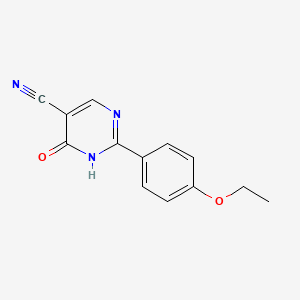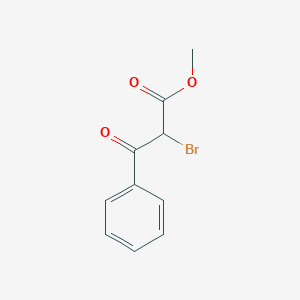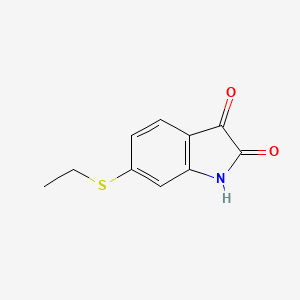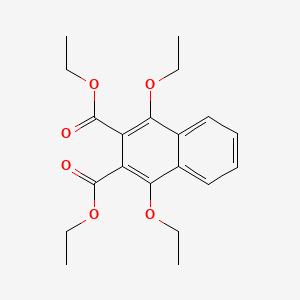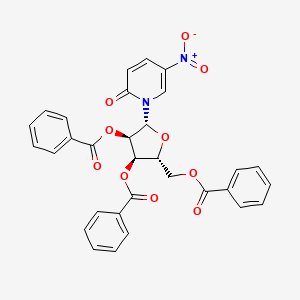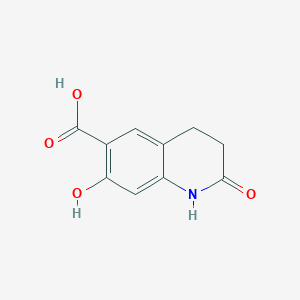
6-carboxy-3,4-dihydro-7-hydroxy-2(1H)-quinolinone
説明
6-carboxy-3,4-dihydro-7-hydroxy-2(1H)-quinolinone, also known as quinolinic acid (QA), is a neuroactive metabolite of the amino acid tryptophan. It is an important intermediate in the biosynthesis of NAD+ and NADP+, which are essential coenzymes involved in many cellular processes. QA has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
科学的研究の応用
Synthesis and Structural Studies
- A series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and R-salicyladehyde derivatives, including 6-carboxy-3,4-dihydro-7-hydroxy-2(1H)-quinolinone, have been synthesized and structurally characterized. These compounds show varied orientation of molecular moieties and have been studied for their fluorescence properties (Trávníček, Buchtík, & Němec, 2014).
Cytotoxic Activity
- 2-Phenyl-3-hydroxy-4(1H)-quinolinones substituted with a carboxyl group at position 7 have been prepared and tested for cytotoxic activity in vitro against various cancer cell lines. These studies provide insights into the structure-activity relationships of these compounds (Soural et al., 2006).
Novel Synthesis Methods
- Innovative methods for synthesizing 3,4-dihydro-2(1H)quinolinone derivatives have been investigated, focusing on improving yield and simplifying operations. This research contributes to the efficient production of these compounds, including this compound (Chun-xin, 2003).
Ionic Liquid Catalysis
- The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone using ionic liquids as catalysts has been explored. This approach offers advantages in terms of environmental friendliness and efficiency, demonstrating the potential of ionic liquids in organic synthesis (Jia-chen, 2014).
Improved Preparation Methods
- Research has focused on improving the preparative methods for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a compound structurally related to this compound. This work is aimed at enhancing the overall yield and purity of these compounds (Qian, 2005).
Application in Cardiotonic Agents
- A series of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinones, structurally similar to this compound, have been synthesized and evaluated for their positive inotropic activity on the canine heart. These derivatives show potential as cardiotonic agents (Fujioka et al., 1992).
特性
IUPAC Name |
7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-7-5(1-2-9(13)11-7)3-6(8)10(14)15/h3-4,12H,1-2H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTPOVJCPOFQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




